o-Tolidine sulfone

Catalog No.
S1902272
CAS No.
55011-44-4
M.F
C28H28N4O4S2
M. Wt
548.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Tolidine sulfone

CAS Number

55011-44-4

Product Name

o-Tolidine sulfone

IUPAC Name

2,6-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine;2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine

Molecular Formula

C28H28N4O4S2

Molecular Weight

548.7 g/mol

InChI

InChI=1S/2C14H14N2O2S/c1-7-3-9-10-4-8(2)12(16)6-14(10)19(17,18)13(9)5-11(7)15;1-7-5-10-9-3-4-11(15)8(2)14(9)19(17,18)13(10)6-12(7)16/h2*3-6H,15-16H2,1-2H3

InChI Key

KFXDFBJDXFWCLJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3C)N.CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=C(C(=C3)N)C

Canonical SMILES

CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3C)N.CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=C(C(=C3)N)C

Sulfones

Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They have various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . Sulfones can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .

o-Toluidine

The substituted aromatic amine o-Toluidine is frequently encountered in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . The obtained polymers are suggested as corrosion protection coatings, as active materials in devices for electrochemical energy storage, and as active components in electrochemical sensors .

Sulfones

Sulfones are highly versatile building blocks in modern organic chemistry . They find various applications as drugs, agrochemicals, or functional materials . Sulfones can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . They also play a pivotal role in the sustainable synthesis of molecules .

o-Toluidine

o-Toluidine is frequently used in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . The obtained polymers are suggested as corrosion protection coatings, as active materials in devices for electrochemical energy storage, and as active components in electrochemical sensors .

o-Tolidine sulfone, scientifically recognized as 2,8-dimethyldibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, is an organic compound with the molecular formula C14H14N2O2S. This compound is a derivative of o-tolidine, characterized by the introduction of a sulfone group, which enhances its chemical properties and reactivity. o-Tolidine sulfone is primarily utilized in biochemical applications and industrial processes due to its unique structural features and functional capabilities .

, demonstrating versatility in its reactivity:

  • Oxidation: This compound can undergo further oxidation leading to more oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction reactions can revert the sulfone group back to the corresponding sulfide using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino groups present in o-tolidine sulfone can participate in substitution reactions, resulting in various substituted derivatives .

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, peracids.
  • Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution: Halogenating agents, nitrating agents.

The biological activity of o-tolidine sulfone is noteworthy, particularly regarding its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the liver. This interaction can lead to the formation of reactive metabolites with potential biological activity. Additionally, o-tolidine sulfone can bind to hemoglobin, potentially affecting its function and leading to methemoglobin formation, which impairs oxygen transport in the bloodstream .

Cellular Effects

This compound influences cellular processes by affecting signaling pathways related to oxidative stress and inflammation. It induces the expression of genes associated with oxidative stress responses, particularly those encoding antioxidant enzymes. Furthermore, it impacts cellular metabolism by altering enzyme activities involved in metabolic pathways, resulting in changes in metabolite levels and energy production.

The synthesis of o-tolidine sulfone is typically achieved through the oxidation of o-tolidine using strong oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions are carefully controlled to ensure complete conversion to the sulfone derivative. In industrial settings, large-scale oxidation processes are employed using reactors equipped with temperature and pressure control systems to optimize yield and purity .

Industrial Production

In industrial applications, catalysts may be utilized to enhance reaction rates and efficiencies during the production of o-tolidine sulfone. The methods are designed to ensure high purity levels suitable for various applications .

Research on o-tolidine sulfone's interactions focuses on its biochemical properties, particularly regarding enzyme interactions. Studies indicate that this compound can influence enzyme activity and gene expression related to oxidative stress responses. Such interactions may have implications for understanding its role in metabolic processes and potential toxicological effects .

Several compounds share structural similarities with o-tolidine sulfone. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
o-TolidineC14H14N2Precursor compound; used in dye manufacturing
p-TolidineC14H14N2Isomeric form; similar reactivity but different properties
3,3'-DimethylbenzidineC14H16N2Used in dye production; known for carcinogenic properties
BenzidineC12H12N2Known carcinogen; used similarly in dye production

Uniqueness of o-Tolidine Sulfone:
o-Tolidine sulfone's unique feature lies in its sulfone group, which enhances its reactivity compared to its parent compound, o-tolidine. This modification allows for diverse

The synthesis of o-tolidine sulfone has evolved significantly since its initial development in the mid-20th century. The compound, chemically designated as 3,7-diamino-2,8-dimethyldibenzothiophene 5,5-dioxide (CAS: 55011-44-4), represents a crucial intermediate in polyamide and polyimide production [1] [2].

Early industrial protocols focused on the direct sulfonation of o-tolidine using concentrated sulfuric acid at elevated temperatures. However, these methods suffered from poor selectivity and extensive byproduct formation [3]. The classical approach involved heating o-tolidine with concentrated sulfuric acid at temperatures between 160-180°C, resulting in yields typically below 65% and significant formation of undesired sulfonation products [3].

The fundamental breakthrough in industrial synthesis came with the development of fuming sulfuric acid-based methodologies. Historical records indicate that the first commercially viable process was established in the 1960s, utilizing o-tolidine as the starting material with fuming sulfuric acid containing 20-25% sulfur trioxide [4]. This approach enabled the formation of the characteristic dibenzothiophene sulfone ring system through intramolecular cyclization, distinguishing it from simple sulfonation reactions that produce sulfonic acid derivatives [4].

The historical synthesis pathway involves a complex mechanism where o-tolidine undergoes initial sulfonation at the ortho position relative to one of the amino groups, followed by intramolecular cyclization with the adjacent benzene ring. This cyclization reaction is facilitated by the electron-donating properties of the amino groups and the presence of methyl substituents, which direct the sulfonation to specific positions [5].

Industrial protocols established in the late 20th century emphasized the importance of reaction temperature control to minimize the formation of oversulfonated byproducts. Historical manufacturing data indicates that maintaining reaction temperatures below 85°C was critical for achieving acceptable product quality, though this often required extended reaction times of 6-8 hours [6].

The benzidine rearrangement chemistry, fundamental to o-tolidine production, directly influenced the development of o-tolidine sulfone synthesis methodologies. Historical studies demonstrated that the dimethylbenzidine skeleton inherent in o-tolidine provides enhanced reactivity toward electrophilic sulfonation compared to unsubstituted benzidine derivatives [7].

Early purification protocols relied heavily on crystallization techniques using organic solvents such as ethanol and methanol. However, these methods often resulted in significant product losses and incomplete removal of sulfonic acid impurities [8]. The evolution toward aqueous-based purification systems marked a significant advancement in industrial protocols, enabling better control over product purity and metal contamination levels [8].

Patent Analysis: JP2011016796A Production Process

The Japanese patent JP2011016796A, published in 2011, represents a significant advancement in o-tolidine sulfone production methodology, offering enhanced safety, efficiency, and economic viability compared to previous industrial protocols [1]. This patent describes a comprehensive four-step process that addresses the major limitations of earlier synthesis routes.

Step 1: Reaction of o-Tolidine and Fuming Sulfuric Acid

The patent specifies the use of hydrous o-tolidine containing 10-30% water by mass, which enhances safety during handling by reducing dust formation and minimizing exposure risks [1]. The fuming sulfuric acid employed contains 10-50% sulfur trioxide by mass, with optimal performance achieved using 20-30% sulfur trioxide concentrations [1].

Critical to the patent's innovation is the molar ratio specification of sulfur trioxide to o-tolidine. While theoretical stoichiometry requires only 2 moles of sulfur trioxide per mole of o-tolidine, the patent mandates a minimum of 4 moles, preferably 5 moles or more, and optimally 5.5 moles or more [1]. This excess ensures complete cyclic sulfonation and minimizes incomplete reaction products. The upper limit is established at 10 moles or less, preferably 8 moles or less, to prevent processing difficulties during workup [1].

Temperature control represents a cornerstone of the patent methodology. The initial mixing phase maintains temperatures at 50°C or below, preferably 10-30°C, with stirring for 0.5-20 hours to ensure uniform dissolution [1]. The subsequent reaction phase involves gradual heating to a maximum temperature of 100°C or below, preferably 70°C or below, more preferably 65°C or below, and most preferably 60°C or below [1]. This temperature control is critical for minimizing the formation of o-tolidine sulfonesulfonic acid byproducts [1].

Step 2: Precipitation and Separation of o-Tolidine Sulfone Sulfate

The patent describes controlled quenching of the reaction mixture by addition to water, preferably ice water, causing precipitation of o-tolidine sulfone as its sulfate salt [1]. The water quantity is precisely calculated to achieve a filtrate sulfuric acid concentration of 15-35% by mass, preferably 20-26% by mass [1]. This specification balances safety considerations with equipment sizing and downstream processing efficiency. Typically, 3000-4500 parts by mass of water per 100 parts by mass of o-tolidine are employed, preferably 3000-4000 parts by mass [1].

Step 3: Alkaline Treatment and Crude Product Isolation

The sulfate precipitate undergoes treatment with aqueous alkali, preferably sodium hydroxide solution, to liberate free o-tolidine sulfone [1]. The patent specifies pH adjustment to 7-10, preferably around 9, using 1000-3000 parts by mass of water per 100 parts by mass of sulfate, preferably 2000-3000 parts by mass [1]. Heating to 90°C facilitates complete conversion and dissolution of the sulfate salt [1].

Step 4: Purification Through Acidic Treatment and pH Control

The patent's most innovative aspect involves purification through acidic suspension treatment rather than complete dissolution [1]. The crude o-tolidine sulfone is suspended in water and treated with hydrochloric acid while maintaining the suspension state. Heating to 80°C for 2 hours ensures effective removal of metal salts and residual sulfonic acid impurities [1].

The critical innovation involves pH adjustment to acidic conditions (pH 7 or below, preferably 6 or below, more preferably 5 or below, particularly preferably 4 or below, further preferably 3 or below, and most preferably 2.5 or below) while maintaining pH above 1.5 [1]. This acidic precipitation dramatically reduces filtration time and achieves sodium content below 150 ppm, preferably below 100 ppm, and more preferably below 80 ppm [1].

Performance Specifications

The patent demonstrates remarkable performance improvements: yields of 94.5% with purity of 98.7% as determined by High Performance Liquid Chromatography analysis [1]. The byproduct o-tolidine sulfonesulfonic acid content is maintained below 1.22%, representing a significant reduction compared to conventional processes [1]. Metal contamination, specifically sodium content, is reduced to 82 ppm, well below the 150 ppm target specification [1].

The patent's analytical framework employs High Performance Liquid Chromatography using an ODS-80Ts column with methanol/water gradient elution and ultraviolet detection at 254 nm [1]. Retention times of 22-24 minutes characterize o-tolidine sulfonesulfonic acid isomers, while 24-28 minutes identify o-tolidine sulfone isomers [1].

Purification Techniques and Yield Optimization Strategies

Purification of o-tolidine sulfone presents unique challenges due to the chemical similarity between the desired product and sulfonic acid byproducts, particularly o-tolidine sulfonesulfonic acid [1] [2]. The development of effective purification strategies has been crucial for achieving the high purity levels required for polyamide and polyimide applications.

Acidic Suspension Treatment

The most significant advancement in purification technology involves acidic suspension treatment as described in patent JP2011016796A [1]. This method departs from traditional complete dissolution approaches by maintaining the crude product in suspension during acidic treatment. The technique employs hydrochloric acid to achieve pH levels between 1.5-2.5, with heating to 80°C for 2 hours [1].

The acidic suspension method achieves multiple purification objectives simultaneously: removal of metal salts formed during alkaline treatment, extraction of residual sulfonic acid impurities, and pH-controlled precipitation that enhances filtration efficiency [1]. Comparative studies demonstrate that this approach reduces processing liquid volumes by approximately 60% compared to complete dissolution methods while achieving superior metal contamination control [1].

pH-Controlled Precipitation Strategies

Precise pH control during precipitation represents a critical optimization parameter. Research demonstrates that maintaining pH between 2.0-3.0 during final precipitation achieves optimal balance between product recovery and impurity rejection [1]. Higher pH values (above 4.0) result in co-precipitation of metal salts, while lower pH values (below 1.5) can cause product degradation through acid-catalyzed reactions [1].

The pH-controlled precipitation mechanism relies on the differential solubility of o-tolidine sulfone and its sulfonic acid impurities under acidic conditions. O-tolidine sulfone exhibits minimal solubility at pH 2-3, while sulfonic acid derivatives maintain higher solubility due to their ionic character [1]. This solubility difference enables selective precipitation and purification.

Crystallization and Washing Protocols

Crystallization techniques have been optimized to enhance both yield and purity. The preferred protocol involves controlled cooling of aqueous solutions from 90°C to room temperature over 2-3 hours, followed by aging at room temperature for 12-24 hours [2]. This extended crystallization period enables crystal growth and impurity rejection.

Washing protocols typically employ water followed by ethanol to remove residual water-soluble impurities and facilitate drying [1]. The patent specifies washing with water until the washings are neutral to litmus, followed by ethanol washing to displace residual water [1]. This dual washing approach ensures removal of both ionic and neutral impurities.

Solvent Extraction Methodologies

Alternative purification approaches have explored solvent extraction techniques using organic solvents with differential solubility properties [8]. Studies indicate that ethyl acetate and dichloromethane can selectively extract certain impurities while leaving the desired product in the aqueous phase [8]. However, these methods typically result in lower overall yields and require additional solvent recovery operations.

Metal Contamination Control

Control of metal contamination, particularly sodium, potassium, and calcium, represents a critical purification objective for polyamide applications [1]. The primary source of metal contamination derives from alkali treatment during the isolation of crude product from sulfate salts [1].

Advanced purification protocols employ sequential washing with dilute hydrochloric acid solutions to achieve sodium levels below 80 ppm [1]. Ion exchange chromatography has been investigated as an alternative approach, though economic considerations limit its industrial application. The acidic suspension treatment described in patent JP2011016796A represents the most effective industrial solution for metal contamination control [1].

Analytical Control and Quality Assessment

Modern purification protocols incorporate comprehensive analytical control systems to monitor purity, isomer distribution, and contamination levels [1]. High Performance Liquid Chromatography analysis using ODS-80Ts columns provides quantitative determination of product purity and byproduct content [1]. The method employs methanol/water gradient elution with ultraviolet detection at 254 nm, achieving detection limits of 0.01% for impurity analysis [1].

Inductively Coupled Plasma Atomic Emission Spectroscopy enables quantitative determination of metal contamination levels with detection limits of 5-10 ppm for sodium, potassium, and calcium [1]. This analytical capability ensures compliance with stringent purity specifications for downstream applications [1].

Byproduct Formation and Isomeric Contamination Control

The synthesis of o-tolidine sulfone involves complex reaction pathways that can generate various byproducts and isomeric contaminants, significantly impacting product quality and downstream application performance [1] [2]. Understanding and controlling these side reactions represents a critical aspect of process optimization.

Primary Byproduct: o-Tolidine Sulfonesulfonic Acid

The most significant byproduct in o-tolidine sulfone synthesis is o-tolidine sulfonesulfonic acid, formed through additional sulfonation of the benzene rings [1]. This compound results from the reaction of fuming sulfuric acid with available aromatic positions, particularly under elevated temperature conditions [1]. The formation mechanism involves electrophilic aromatic substitution at positions meta to the existing sulfone bridge, facilitated by the electron-withdrawing nature of the sulfone group [9].

Patent JP2011016796A demonstrates that maintaining reaction temperatures below 70°C, preferably below 60°C, significantly reduces o-tolidine sulfonesulfonic acid formation [1]. At optimal conditions (60°C, pH 2.0), the byproduct content is limited to 1.22%, while higher temperatures (85°C) result in 4.82% byproduct formation [1]. This temperature sensitivity reflects the competing kinetics between desired cyclization and undesired further sulfonation [1].

The chemical similarity between o-tolidine sulfone and o-tolidine sulfonesulfonic acid creates significant purification challenges [1]. Both compounds contain the dibenzothiophene sulfone core structure, differing only in the presence of additional sulfonic acid groups [1]. This structural similarity results in comparable solubility properties and similar chromatographic behavior, necessitating optimized separation protocols [1].

Isomeric Distribution and Control

O-tolidine sulfone synthesis produces a mixture of constitutional isomers, primarily the 2,8-dimethyl and 2,6-dimethyl isomers of dibenzothiophene-3,7-diamine 5,5-dioxide [10] [11]. The isomeric distribution depends on reaction conditions, particularly temperature and acid concentration [1].

Research data indicates that lower reaction temperatures favor the 2,8-dimethyl isomer, which typically comprises 60-65% of the product mixture under optimal conditions [1]. Higher temperatures (above 80°C) shift the isomeric distribution toward a more balanced mixture, with the 2,8-isomer content decreasing to 55-58% [1]. This temperature dependence reflects the relative thermodynamic stability and kinetic accessibility of the different isomeric forms [10].

The isomeric distribution significantly impacts the physical properties and performance characteristics of the final product [10]. The 2,8-dimethyl isomer generally exhibits higher melting point and greater thermal stability compared to the 2,6-dimethyl isomer [10]. For polyamide applications, a higher proportion of the 2,8-isomer is generally preferred due to enhanced crystallinity and mechanical properties [12].

Sulfonic Acid Impurity Formation

Beyond o-tolidine sulfonesulfonic acid, various other sulfonic acid derivatives can form during synthesis, particularly under non-optimal reaction conditions [1]. These impurities include mono-sulfonic acid derivatives of o-tolidine and partially cyclized intermediate compounds [13].

The formation of sulfonic acid impurities is strongly dependent on the sulfur trioxide to o-tolidine molar ratio [1]. Ratios below 4:1 result in incomplete cyclization and higher levels of sulfonic acid impurities (up to 2.35% for o-tolidine sulfonesulfonic acid) [1]. Conversely, excessive sulfur trioxide ratios (above 8:1) promote oversulfonation and formation of multiple sulfonic acid groups [1].

Temperature control represents the most critical parameter for minimizing sulfonic acid impurity formation [1]. The patent data demonstrates that maintaining maximum reaction temperatures below 70°C limits total sulfonic acid impurities to less than 1.5%, while temperatures above 85°C result in impurity levels exceeding 5% [1].

Metal Salt Formation and Contamination

The alkaline treatment steps required for product isolation invariably introduce metal contamination through salt formation with residual sulfonic acid groups [1]. Sodium hydroxide treatment, commonly employed for crude product isolation, results in sodium sulfonate salt formation that co-precipitates with the desired product [1].

The extent of metal contamination correlates directly with the sulfonic acid impurity content [1]. Higher levels of o-tolidine sulfonesulfonic acid and related impurities provide more sites for metal salt formation, resulting in elevated sodium content in the final product [1]. Under optimal synthesis conditions (60°C reaction temperature), sodium contamination can be limited to 82 ppm, while higher temperature processes result in sodium levels exceeding 200 ppm [1].

Analytical Methods for Byproduct Quantification

Comprehensive byproduct analysis employs High Performance Liquid Chromatography with optimized separation conditions [1]. The analytical method utilizes an ODS-80Ts column (250 mm × 4.6 mm, 5 μm particle size) with gradient elution using methanol/water mobile phases [1]. Ultraviolet detection at 254 nm provides quantitative determination of all major byproducts and isomers [1].

The chromatographic method achieves baseline separation between o-tolidine sulfone isomers (retention times 24-28 minutes) and o-tolidine sulfonesulfonic acid isomers (retention times 22-24 minutes) [1]. Additional minor impurities elute in the 5-22 minute range, enabling comprehensive impurity profiling [1].

Quantitative analysis employs area normalization methods with response factor corrections for different compound classes [1]. The detection limit for byproduct analysis is 0.01% (area percent), providing sufficient sensitivity for quality control applications [1]. Method validation demonstrates excellent linearity (R² > 0.999) over the concentration range of 0.01-10% for all major byproducts [1].

Process Optimization for Byproduct Minimization

Systematic process optimization studies have identified key parameters for byproduct minimization [1]. The optimal synthesis conditions involve: hydrous o-tolidine as starting material (10-30% water content), fuming sulfuric acid with 25-30% sulfur trioxide content, sulfur trioxide to o-tolidine molar ratio of 5.5-6.0:1, maximum reaction temperature of 60-65°C, and reaction time of 2-3 hours [1].

These optimized conditions achieve o-tolidine sulfone purity of 98.7% with o-tolidine sulfonesulfonic acid content below 1.5% and total sulfonic acid impurities below 2% [1]. Metal contamination is limited to less than 100 ppm sodium, meeting specifications for high-performance polyamide applications [1].

XLogP3

1.8

Dates

Modify: 2023-08-16

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